molecular formula C22H22N2O5 B12422542 13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one

13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one

Cat. No.: B12422542
M. Wt: 394.4 g/mol
InChI Key: XEOKAJIDDOWYMB-UHFFFAOYSA-N
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Description

13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[106102,1005,9015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one is a complex organic compound with a unique structure It is characterized by its pentacyclic framework, which includes multiple functional groups such as dimethylamino, dimethoxy, and dioxa groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one typically involves multiple steps. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the functional groups. Key steps include:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic framework. Common reagents used include strong acids or bases to facilitate the cyclization process.

    Introduction of Functional Groups: The dimethylamino and dimethoxy groups are introduced through substitution reactions. Reagents such as dimethylamine and methanol are used under controlled conditions to achieve the desired substitutions.

    Final Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the dimethoxy groups, converting them into carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions may reduce the carbonyl groups to alcohols.

    Substitution: The dimethylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Electrophiles such as alkyl halides

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one: Unique due to its specific functional groups and pentacyclic structure.

    This compound: Similar in structure but may differ in the position or type of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its pentacyclic framework. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

13-[2-(dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one

InChI

InChI=1S/C22H22N2O5/c1-23(2)7-8-24-15-9-13-12(5-6-16-20(13)29-11-28-16)19-18(15)14(22(24)25)10-17(26-3)21(19)27-4/h5-6,9-10H,7-8,11H2,1-4H3

InChI Key

XEOKAJIDDOWYMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C3C(=CC(=C(C3=C4C=CC5=C(C4=C2)OCO5)OC)OC)C1=O

Origin of Product

United States

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